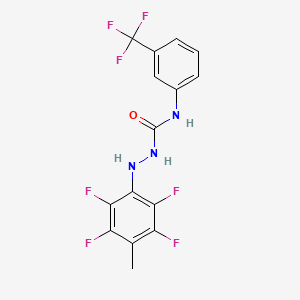
1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide is a useful research compound. Its molecular formula is C15H10F7N3O and its molecular weight is 381.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications based on available research.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorinated aromatic rings. Its chemical formula is C15H12F5N3O, which contributes to its unique physicochemical properties such as lipophilicity and metabolic stability.
Antidepressant Potential
Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. For instance, studies have shown that derivatives of fluorinated phenylpiperazines demonstrate antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .
Inhibition of Phosphodiesterases
The compound's structural analogs have been identified as phosphodiesterase (PDE) inhibitors. PDEs are crucial in regulating intracellular signaling pathways related to mood and anxiety disorders. Inhibitors of PDE4B and PDE10A have shown promise in preclinical studies for treating depression and anxiety .
Pesticidal Activity
The compound has been explored for its potential use in agriculture as a pesticide. Novel amino-substituted derivatives of pyrazoles and triazoles have been reported to exhibit superior biological activity against pests compared to existing compounds. This suggests that this compound could be effective in pest management strategies .
The biological activity of this compound is hypothesized to stem from its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in signal transduction. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.
Case Studies
Eigenschaften
IUPAC Name |
1-(2,3,5,6-tetrafluoro-4-methylanilino)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F7N3O/c1-6-9(16)11(18)13(12(19)10(6)17)24-25-14(26)23-8-4-2-3-7(5-8)15(20,21)22/h2-5,24H,1H3,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROLOYOLOWXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














